(4-amino-1,2,5-oxadiazol-3-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone - 329922-47-6

(4-amino-1,2,5-oxadiazol-3-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

Catalog Number: EVT-3960061
CAS Number: 329922-47-6
Molecular Formula: C13H14N6O4
Molecular Weight: 318.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine can be achieved via various synthetic routes. One common method involves the reaction of 4-nitrophenylpiperazine with a suitable 1,2,5-oxadiazole-3-carboxylic acid derivative, such as an acid chloride or an activated ester. The reaction typically proceeds under standard amide coupling conditions, using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). []

Molecular Structure Analysis

4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine can participate in various chemical reactions due to the presence of reactive functional groups. For example, the amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation reactions. The piperazine ring can also be subjected to various transformations, such as ring opening reactions and substitutions. The nitrophenyl group can be reduced to an amino group, which can be further functionalized. [, , , ]

Mechanism of Action

The mechanism of action of 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine has been investigated in several biological studies. It has been shown to exhibit inhibitory activity against certain enzymes and receptors, including HIV-1 assembly [] and the P2X(7) receptor. [] Its ability to inhibit HIV-1 assembly is attributed to its binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] In the case of the P2X(7) receptor, it acts as an antagonist by binding to the receptor and inhibiting its activation by ATP. []

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine have been studied to a limited extent. It is a solid at room temperature and is expected to have a relatively high melting point due to its molecular structure and the presence of intermolecular hydrogen bonding. Its solubility in various solvents is dependent on the polarity of the solvent and the presence of hydrogen bonding groups. [, , ]

Antiviral Activity

4-{[4-(4-Nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine has demonstrated promising antiviral activity, particularly against HIV-1. Studies have shown that it can inhibit HIV-1 replication by targeting the MA protein, a critical component involved in viral assembly. [] This suggests its potential as a lead compound for developing new antiviral therapies.

Antagonist of the P2X(7) Receptor

The P2X(7) receptor is an ATP-gated cation channel involved in various physiological and pathological processes, including inflammation and immune responses. 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine has been identified as a potent antagonist of the P2X(7) receptor. [] This property makes it a valuable tool for studying the role of the P2X(7) receptor in different biological systems and for exploring its potential as a therapeutic target for inflammatory and immune-related diseases.

N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (Compound 14)

  • Compound Description: This compound is a novel anti-HIV-1 compound that binds to the highly conserved phosphatidylinositol (4,5)-bisphosphate [PI(4,5)P2] binding pocket of the HIV-1 matrix (MA) protein. [] It diminishes the production of new virus by competing with PI(4,5)P2 for MA binding. [] Mutations within the PI(4,5)P2 binding site of MA decrease the antiviral effect of this compound. [] Compound 14 displays a broadly neutralizing anti-HIV activity, with IC50 values of 7.5–15.6 μM for the group M isolates tested. []
  • Relevance: Both N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide and the target compound, 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine, are identified as anti-HIV-1 compounds arising from the same virtual screening study targeting the PI(4,5)P2 binding pocket of the HIV-1 MA protein. [] Both structures feature a piperidine or piperazine ring linked to a carbonyl group, suggesting similar binding interactions within the target site.

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (Compound 7)

  • Compound Description: This is one of the three new compounds identified with antiviral activity against HIV-1 replication in primary human peripheral blood mononuclear cells. [] This compound directly interacts with and functions through HIV-1 MA. [] It competes with PI(4,5)P2 for MA binding, reducing the production of new virus. [] Mutation of residues within the PI(4,5)P2 binding site of MA decreased the antiviral effect of compound 7. [] It also exhibits broadly neutralizing anti-HIV activity with IC50 values of 7.5–15.6 μM for the group M isolates tested. []
  • Relevance: Both 2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide and 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine share a core structure consisting of a 1,2,4-oxadiazole ring attached to a piperazine ring. [] These structural similarities likely contribute to their shared ability to bind to the PI(4,5)P2 binding pocket of HIV-1 MA and inhibit viral replication.

3-(2-ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole (Compound 17)

  • Compound Description: This compound is identified as having antiviral activity against HIV-1 replication in primary human peripheral blood mononuclear cells. []
  • Relevance: Compound 17 is highly structurally related to 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine. Both share the key structural features of a 1,2,4-oxadiazole ring directly linked to a piperazine ring substituted with a 4-nitrophenyl group. [] This strong structural similarity suggests a similar mode of action against HIV-1, likely involving interaction with the PI(4,5)P2 binding pocket of the HIV-1 MA protein.

N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide (Compound 18)

  • Compound Description: This compound is identified as having antiviral activity against HIV-1 replication in primary human peripheral blood mononuclear cells. []
  • Relevance: Although structurally distinct from 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine, N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide was also identified in the same virtual screening study targeting the PI(4,5)P2 binding pocket of HIV-1 MA. [] This suggests that despite their differing structures, both compounds can potentially interact with this binding pocket and exhibit antiviral activity.

Properties

CAS Number

329922-47-6

Product Name

(4-amino-1,2,5-oxadiazol-3-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

IUPAC Name

(4-amino-1,2,5-oxadiazol-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

Molecular Formula

C13H14N6O4

Molecular Weight

318.29 g/mol

InChI

InChI=1S/C13H14N6O4/c14-12-11(15-23-16-12)13(20)18-7-5-17(6-8-18)9-1-3-10(4-2-9)19(21)22/h1-4H,5-8H2,(H2,14,16)

InChI Key

OXYNDQGVKMEFCD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=NON=C3N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=NON=C3N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.